1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole
Overview
Description
1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole is a useful research compound. Its molecular formula is C14H15BrN2 and its molecular weight is 291.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Properties and Structure
- The study by Karayel et al. (2019) explores the restricted rotation around the CH2 N bond of benzimidazole derivatives, highlighting the impact of substituents on molecular rotation, which is relevant for understanding the structural properties of 1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole (Karayel et al., 2019).
Applications in Biomedical Research
A compound structurally related to this compound demonstrated potential in regulating inflammatory diseases, as reported by Ryzhkova et al. (2020). This implies possible biomedical applications for similar compounds (Ryzhkova et al., 2020).
Compounds with a 4,5,6,7-tetrahydrobenzimidazole structure, similar to the one , have shown promising cytotoxic activity against both cancer and non-cancer cell lines, as found by Kasperowicz et al. (2017). This suggests potential applications in cancer research (Kasperowicz et al., 2017).
Another study by Güzeldemirci and Küçükbasmacı (2010) found that 1,2,4-triazoles and 1,3,4-thiadiazoles bearing imidazo[2,1-b]thiazole moiety, structurally related to the compound , exhibited significant antimicrobial activities, indicating potential applications in antimicrobial research (Güzeldemirci & Küçükbasmacı, 2010).
Electrochemical Properties and Potential Applications
- Schechter and Savinell (2002) explored the use of imidazole and 1-methyl imidazole in phosphoric acid doped polybenzimidazole electrolyte for fuel cells. This research indicates potential electrochemical applications for related benzimidazole compounds (Schechter & Savinell, 2002).
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h5-8,10H,1-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUVSOQUUJWXGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=CN2CC3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1551876-08-4 | |
Record name | 1-[(4-bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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